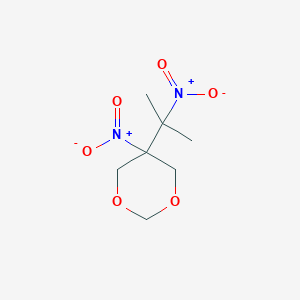
1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one is a chemical compound known for its woody, dry odor. It is used in the fragrance industry due to its unique scent profile. The compound is also known for its structural complexity, which includes a cyclohexyl ring substituted with three methyl groups and a hexenone chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one typically involves the hydrogenation of a trimethyl compound in the presence of a rhodium catalyst . Another method involves starting from α-cyclocitral, which is hydrogenated to 2,2,6-trimethylcyclohexane carboxaldehyde. This intermediate is then condensed with 2-pentanone in the presence of sodium ethoxide to yield the corresponding 3-hexenone. Finally, hydrogenation with nickel–copper chromite as a catalyst gives a mixture with a high percentage of the trans-isomer .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. The use of heterogeneous catalysts in each step of the synthesis is preferred for industrial applications due to the ease of separation from substrates and catalysts .
化学反応の分析
Types of Reactions
1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a nickel or rhodium catalyst is commonly used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives of the original compound.
科学的研究の応用
1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various enzymes.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
作用機序
The mechanism of action of 1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one involves its interaction with olfactory receptors, leading to the perception of its woody, dry odor. The molecular targets include specific olfactory receptors in the nasal epithelium, which are activated upon binding with the compound, triggering a signal transduction pathway that results in the perception of smell .
類似化合物との比較
Similar Compounds
1-(2,2,6-Trimethylcyclohexyl)hexan-3-ol: Known for its woody, amber-like odor and used in similar applications in the fragrance industry.
2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl): Another compound with a similar structure and odor profile, used in the fragrance industry.
Uniqueness
1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one is unique due to its specific structural configuration, which imparts a distinct woody, dry odor that is highly valued in the fragrance industry. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications.
特性
| 94608-85-2 | |
分子式 |
C15H26O |
分子量 |
222.37 g/mol |
IUPAC名 |
1-(2,2,6-trimethylcyclohexyl)hex-1-en-3-one |
InChI |
InChI=1S/C15H26O/c1-5-7-13(16)9-10-14-12(2)8-6-11-15(14,3)4/h9-10,12,14H,5-8,11H2,1-4H3 |
InChIキー |
DFKHQLOANKRDRK-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C=CC1C(CCCC1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






